molecular formula C24H32ClN3O2S B13734684 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol CAS No. 19142-68-8

2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol

カタログ番号: B13734684
CAS番号: 19142-68-8
分子量: 462.0 g/mol
InChIキー: CSJGNRAVTRAKFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol (synonym: UCB 2493) is a phenothiazine derivative with a molecular formula of C24H32ClN3O2S and a molecular weight of 462.10 g/mol . It features a 2-chloro-substituted phenothiazine core linked to a piperazinyl-ethoxyethanol side chain. This structural configuration is critical for its pharmacological interactions, particularly with dopamine receptors in the central nervous system. The compound is noted for its high toxicity, with an oral LD50 of 400 mg/kg and intravenous LD50 of 50 mg/kg in rats .

特性

CAS番号

19142-68-8

分子式

C24H32ClN3O2S

分子量

462.0 g/mol

IUPAC名

2-[2-[4-[3-(2-chlorophenothiazin-10-yl)-2-methylpropyl]piperazin-1-yl]ethoxy]ethanol

InChI

InChI=1S/C24H32ClN3O2S/c1-19(17-27-10-8-26(9-11-27)12-14-30-15-13-29)18-28-21-4-2-3-5-23(21)31-24-7-6-20(25)16-22(24)28/h2-7,16,19,29H,8-15,17-18H2,1H3

InChIキー

CSJGNRAVTRAKFB-UHFFFAOYSA-N

正規SMILES

CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

製品の起源

United States

準備方法

General Synthetic Strategy

The preparation of 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol generally involves the nucleophilic substitution of a chlorinated phenothiazine derivative by a piperazine-containing ethoxyethanol compound under basic conditions. The key synthetic steps are:

  • Synthesis of the chloromethyl-substituted phenothiazine intermediate.
  • Alkylation of 2-(2-(1-piperazinyl)ethoxy)ethanol with the chloromethyl phenothiazine derivative.
  • Isolation and purification of the final compound or its pharmaceutically acceptable salts.

Preparation of the Chloromethyl Phenothiazine Intermediate

A critical intermediate, 10-[(2S)-3-chloro-2-methylpropyl]-10H-phenothiazine , is prepared via multi-step synthesis:

  • Starting from 10H-phenothiazine, alkylation with a protected bromomethyl propanol derivative (e.g., 2-[(2R)-3-bromo-2-methylpropyl]oxy tetrahydro-2H-pyran) is performed in the presence of sodium amide in tetrahydrofuran at 40–60 °C.
  • The protected intermediate is then converted to the chloromethyl derivative by reaction with the Vilsmeier reagent ((dichloromethylene)dimethylammonium chloride) in dichloromethane at low temperatures (-20 to 0 °C).

This sequence ensures the introduction of the chloromethyl group at the propyl side chain on the phenothiazine nucleus with stereochemical control.

Alkylation of 2-(2-(1-piperazinyl)ethoxy)ethanol

The key coupling step involves the reaction of the chloromethyl phenothiazine intermediate with 2-(2-(1-piperazinyl)ethoxy)ethanol :

  • The reaction is performed in an inert organic solvent such as xylene.
  • An acid acceptor, typically an alkali metal carbonate (e.g., potassium carbonate), is used to neutralize the hydrochloric acid generated.
  • Optionally, a catalytic amount of alkali metal iodide (e.g., potassium iodide) is added to facilitate the nucleophilic substitution.
  • The mixture is refluxed to promote the reaction, typically around the boiling point of the solvent.
  • The product is isolated as a white powder, often as its dihydrochloride salt, which can be recrystallized from isopropanol with a melting point around 192 °C.

Alternative Synthetic Routes and Improvements

  • The synthesis of 2-(2-(1-piperazinyl)ethoxy)ethanol itself can be achieved by reacting piperazine or its derivatives with 2-(2-hydroxyethoxy)ethanol under controlled conditions. However, older methods using large excesses of piperazine lead to difficult purification and are economically inefficient.
  • An improved industrial method involves alkylation of piperazinyl monocarboxylic acid derivatives with 2-(2-haloethoxy)ethanol (halo = Cl, Br) under decarboxylation conditions, followed by conversion to dihydrohalogenide salts. This method reduces side products and improves yield and purity.

Summary Table of Key Preparation Steps

Step Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 10H-phenothiazine + 2-[(2R)-3-bromo-2-methylpropyl]oxy tetrahydro-2H-pyran Sodium amide, THF, 40–60 °C 10-[(2S)-2-methyl-3-(tetrahydro-2H-pyran-2-yloxy)propyl]-10H-phenothiazine Protection of hydroxyl group
2 Above intermediate + (dichloromethylene)dimethylammonium chloride (Vilsmeier reagent) Dichloromethane, -20 to 0 °C 10-[(2S)-3-chloro-2-methylpropyl]-10H-phenothiazine Introduction of chloromethyl group
3 10-[(2S)-3-chloro-2-methylpropyl]-10H-phenothiazine + 2-(2-(1-piperazinyl)ethoxy)ethanol Xylene, K2CO3, KI (optional), reflux 2-(2-(4-(2-((2-chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol Final coupling step
4 Final product HCl (for salt formation), recrystallization from isopropanol Dihydrochloride salt of final compound Purification and isolation

Analytical and Purification Notes

  • The final compound is often isolated as its dihydrochloride salt to improve stability and crystallinity.
  • Purification typically involves solvent extraction (e.g., benzene or toluene), acid-base washes, and recrystallization.
  • Chromatographic separation may be employed to isolate enantiomers if stereochemical purity is required.

Research and Literature Sources

The preparation methods summarized here are derived from multiple patent documents and chemical literature, notably:

  • European Patent EP1345917A1, which details the synthesis of 2-(2-(4-((2R)-2-methyl-3-(10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethoxy)ethanol and its salts, including detailed synthetic steps and conditions.
  • ChemicalBook data on the synthesis of related phenothiazine derivatives and their coupling with piperazine derivatives, providing practical reaction conditions and purification methods.
  • Hungarian patent HU227192B1 describing improved processes for preparing the piperazinyl-ethoxyethanol intermediate, highlighting industrially relevant improvements.

These sources collectively ensure a diverse and authoritative foundation for the preparation methods of this compound.

化学反応の分析

Types of Reactions

2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

科学的研究の応用

2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

作用機序

The mechanism of action of 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol involves its interaction with various molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.

    Pathways Involved: It modulates neurotransmitter signaling pathways, leading to altered neuronal activity and therapeutic effects in psychiatric conditions.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Derivatives

Dixyrazine
  • IUPAC Name: 2-[2-[4-(2-Methyl-3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl]ethoxy]ethanol
  • Molecular Formula : C24H33N3O2S
  • CAS No.: 2470-73-7
  • Key Differences: Dixyrazine lacks the 2-chloro substitution on the phenothiazine ring and has a methyl group on the propyl chain instead of a chlorinated methyl group.
  • Therapeutic Use : Marketed as Esucos , it is a tranquilizer and antiemetic .
Perphenazine
  • IUPAC Name: 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine
  • Molecular Formula : C21H26ClN3OS
  • CAS No.: 58-39-9
  • Key Differences: Features a 4-methylpiperazine group instead of the ethoxyethanol-linked piperazine.
  • Therapeutic Use : Antipsychotic (brand names: Compazine , Stemetil ) .
  • Toxicity : Oral LD50 in rats: 350 mg/kg (lower than the target compound) .
Chlorpiprazine (Perphenazine Acetate)
  • IUPAC Name: 4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazineethanol acetate
  • Molecular Formula : C23H28ClN3O3S
  • CAS No.: Not explicitly provided; structurally related to perphenazine .
  • Key Differences: Contains an acetylated ethanol moiety on the piperazine.
  • Therapeutic Use : Tranquilizer with extended half-life due to esterification .

Pharmacological and Toxicological Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Therapeutic Use Oral LD50 (Rat) Key Structural Feature(s)
Target Compound (UCB 2493) C24H32ClN3O2S 462.10 Not provided Not reported 400 mg/kg 2-Chloro-phenothiazine, ethoxyethanol side chain
Dixyrazine C24H33N3O2S 427.60 2470-73-7 Tranquilizer, antiemetic Not reported Non-chlorinated phenothiazine, methylpropyl group
Perphenazine C21H26ClN3OS 403.97 58-39-9 Antipsychotic 350 mg/kg 2-Chloro-phenothiazine, methylpiperazine chain

Mechanism and Receptor Affinity

  • Target Compound: The 2-chloro substitution enhances dopamine D2 receptor antagonism compared to non-chlorinated analogues like dixyrazine.
  • Dixyrazine: Lacks chlorine but retains antiemetic activity due to piperazinyl-ethoxyethanol’s interaction with histamine H1 receptors .
  • Perphenazine : The methylpiperazine group optimizes receptor binding kinetics, making it a potent antipsychotic .

Q & A

Basic Research Questions

Q. What is the established synthetic route for 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol?

  • Methodological Answer : The synthesis involves reacting 10-[(2S)-3-chloro-2-methylpropyl]-10H-phenothiazine with 2-[2-(1-piperazinyl)ethoxy]ethanol in methylene chloride under controlled conditions (0°C, 30 minutes). Post-reaction purification includes washing with sodium hydrogencarbonate, extraction with methylene chloride, drying over anhydrous sodium sulfate, and chromatographic separation to isolate the enantiomerically pure (R)-form. The final dihydrochloride salt is precipitated using hydrochloric acid in isopropanol/methanol .
  • Key Data :

StepReagents/ConditionsYield/Purity
Intermediate 7 (10-[(2S)-3-chloro-2-methylpropyl]-10H-phenothiazine)NaNH₂, PTSA, 3,4-dihydro-2H-pyran8.43 g (oil, purified)
Final Compound 9 (free base)Chromatography (silica gel)96.4% HPLC purity
Dihydrochloride Salt (Compound 10)HCl in isopropanol/methanol6 g (white powder)

Q. How is enantiomeric purity ensured during synthesis?

  • Methodological Answer : Chiral resolution is achieved via chromatographic separation of racemic intermediates or final products using silica gel columns. For example, the (R)-enantiomer is isolated by repeated chromatography of the crude product, as described in the patent, yielding >96% purity .

Q. What analytical techniques validate the compound’s structural and chemical integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is used to assess purity (e.g., 96.4% for the free base). Structural confirmation involves nuclear magnetic resonance (NMR) and mass spectrometry (MS). The dihydrochloride salt is characterized by melting point, elemental analysis, and X-ray diffraction (if crystalline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Systematic optimization includes:

  • Temperature Control : Maintaining sub-0°C conditions during critical steps (e.g., bromo-propanol reaction) to minimize side reactions.
  • Solvent Selection : Using methylene chloride for its low polarity and compatibility with acid-sensitive intermediates.
  • Catalyst Screening : Testing alternatives to para-toluenesulphonic acid (PTSA) for better enantioselectivity.
    • Data Contradiction Note : While the patent reports a 96.4% purity, scale-up efforts may encounter reduced yields due to solvent volume constraints. Mitigation involves gradient elution in chromatography and controlled salt crystallization .

Q. What methodologies resolve discrepancies in pharmacological activity between enantiomers?

  • Methodological Answer : The (R)-enantiomer exhibits superior antiemetic activity compared to the (S)-form. To validate this:

  • Conduct receptor-binding assays (e.g., dopamine D₂ or serotonin 5-HT₃ receptors) using radiolabeled ligands.
  • Perform in vivo studies (e.g., cisplatin-induced emesis models in rodents) with dose-response comparisons.
    • Key Insight : Stereochemical orientation influences receptor affinity, as the (R)-configuration enhances spatial compatibility with target binding sites .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer : Adapt protocols from ecotoxicology frameworks (e.g., OECD guidelines):

  • Abiotic Degradation : Assess hydrolysis/photolysis rates in simulated environmental matrices (pH 5–9, UV exposure).
  • Biotic Transformation : Use soil microbial consortia to measure biodegradation half-lives.
  • Analytical Tools : LC-MS/MS for trace detection; computational modeling (QSPR) to predict partition coefficients (log P) .

Methodological Considerations for Contradictory Data

  • Case Example : If yield disparities arise during scale-up (e.g., 4.36 g vs. 8.7 g in small vs. pilot-scale reactions), troubleshoot via:
    • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation.
    • Parameter Adjustment : Optimize stoichiometry (e.g., molar ratios of phenothiazine derivatives to piperazine intermediates) and mixing efficiency .

Excluded Topics

  • Commercial/Industrial : No discussion of mass production or cost analysis.
  • Consumer-Level : Omitted pricing, formulation, or dosage guidelines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。